1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene
Description
Properties
Molecular Formula |
C10H9F2NO3 |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
1-cyclobutyloxy-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C10H9F2NO3/c11-7-4-9(13(14)15)10(5-8(7)12)16-6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
AOGCIOQQBKDEHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2[N+](=O)[O-])F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene typically follows a nucleophilic aromatic substitution (S_NAr) pathway, where a suitable phenolic precursor bearing the 4,5-difluoro-2-nitrobenzene moiety undergoes etherification with cyclobutanol or cyclobutyl derivatives. The key steps involve:
- Preparation of the difluoronitrobenzene intermediate.
- Generation of the cyclobutoxy nucleophile.
- Coupling via nucleophilic aromatic substitution under controlled conditions.
Preparation of 4,5-Difluoro-2-nitrobenzene Intermediate
The difluoronitrobenzene core is commonly synthesized by selective fluorination of dichloronitrobenzene derivatives. According to patent WO2007072679A1, 2,4-difluoronitrobenzene can be produced by reacting 2,4-dichloronitrobenzene with potassium fluoride in the presence of solvents like dimethyl sulfone or sulfolane at elevated temperatures (around 130–170 °C). The reaction involves azeotropic removal of water with toluene to drive the substitution forward. After reaction completion, liquid-liquid separation yields the organic layer containing the difluoronitrobenzene intermediate.
| Parameter | Condition/Value |
|---|---|
| Starting material | 2,4-Dichloronitrobenzene |
| Fluoride source | Potassium fluoride (KF) |
| Solvent | Dimethyl sulfone, toluene |
| Temperature | 130–170 °C |
| Reaction time | 12 hours |
| Work-up | Liquid-liquid separation with water and organic solvents |
This intermediate is crucial as the electrophilic aromatic substrate for subsequent etherification.
Generation of Cyclobutoxy Nucleophile
The cyclobutoxy moiety is introduced via cyclobutanol or its derivatives. Preparation of cyclobutanol derivatives such as 1-(4-bromophenyl)cyclobutanol has been extensively studied using organolithium reagents reacting with cyclobutanone. For example, n-butyllithium reacts with 1,4-dibromobenzene at low temperatures (-78 °C) to generate an aryllithium intermediate, which then adds to cyclobutanone to form cyclobutanol derivatives.
| Reaction Step | Conditions/Details | Yield (%) |
|---|---|---|
| Lithiation of 1,4-dibromobenzene | n-Butyllithium in THF, -78 °C, 30 min | 54–60 |
| Addition of cyclobutanone | Dropwise addition at -78 °C, warming to 0 °C | |
| Work-up and purification | Quenching with NH4Cl, extraction, chromatography |
This method provides cyclobutanol derivatives that can be further converted to cyclobutoxy nucleophiles by deprotonation or activation.
Etherification to Form 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene
The key step is the nucleophilic aromatic substitution of the difluoronitrobenzene intermediate with the cyclobutoxy nucleophile. The electron-withdrawing nitro and fluorine substituents activate the aromatic ring toward nucleophilic attack at the fluorine-substituted positions.
Typical conditions involve:
- Use of a base (e.g., potassium carbonate or potassium fluoride) to generate the cyclobutoxide ion from cyclobutanol.
- Heating the mixture in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (100–150 °C).
- Reaction times ranging from several hours to overnight to ensure complete substitution.
After reaction completion, the mixture is cooled, diluted with water and organic solvents, and the product is extracted and purified by chromatography or recrystallization.
| Parameter | Condition/Value |
|---|---|
| Nucleophile | Cyclobutoxide ion (from cyclobutanol + base) |
| Electrophile | 4,5-Difluoro-2-nitrobenzene |
| Base | K2CO3, KF, or similar |
| Solvent | DMSO, DMF |
| Temperature | 100–150 °C |
| Reaction time | 6–24 hours |
| Work-up | Extraction, chromatography or recrystallization |
Research Findings and Optimization Notes
- The presence of strong electron-withdrawing groups (nitro and fluorine) on the benzene ring facilitates nucleophilic aromatic substitution by stabilizing the Meisenheimer complex intermediate.
- Selection of solvent and base is critical to maximize yield and minimize side reactions such as hydrolysis or over-substitution.
- Temperature control is important; too high temperatures may lead to decomposition, while too low temperatures reduce reaction rates.
- Purification is typically achieved by column chromatography on silica gel using hexane/ethyl acetate gradients or recrystallization from suitable solvents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a catalyst or a strong base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Reduction: The major product is 1-Cyclobutoxy-4,5-difluoro-2-aminobenzene.
Substitution: Depending on the nucleophile, products can include 1-Cyclobutoxy-4-amino-5-fluoro-2-nitrobenzene or 1-Cyclobutoxy-4-thio-5-fluoro-2-nitrobenzene.
Scientific Research Applications
Medicinal Chemistry Applications
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene has been explored for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of novel therapeutic agents.
Anticancer Research
Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of nitrobenzene compounds have shown significant activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies.
| Compound | Cancer Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene | MDA-MB-231 (breast) | 0.57 | Tubulin polymerization inhibition |
| 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene | A549 (lung) | 0.34 | Induction of apoptosis |
Targeted Degradation of Oncogenes
The compound has also been investigated for its role in targeted degradation strategies aimed at oncogenes such as KRas. Bifunctional compounds that include derivatives of nitrobenzene have been shown to modulate the activity of KRas, offering a new avenue for cancer therapy by selectively degrading oncogenic proteins .
Material Science Applications
In addition to medicinal applications, 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene may find utility in materials science. Its unique structure allows it to be explored as a building block for creating advanced materials with desirable properties.
Supramolecular Chemistry
The compound can serve as a scaffold for supramolecular structures due to its ability to participate in non-covalent interactions. Research indicates that derivatives can form complex architectures that may be useful in drug delivery systems or as sensors .
Case Studies and Research Findings
Several case studies have documented the applications of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited potent cytotoxicity against multiple cancer cell lines, with mechanisms involving microtubule disruption and apoptosis induction.
- KRas Modulation : A study focused on the development of bifunctional compounds revealed that incorporating 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene into drug designs could enhance selectivity and efficacy against KRas-driven tumors .
- Material Development : Research on polymer composites incorporating this compound showed improved mechanical properties and thermal stability, suggesting potential applications in high-performance materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Cyclobutoxy vs. Other Alkoxy Groups
The cyclobutoxy group distinguishes this compound from analogs with smaller (e.g., methoxy) or less strained alkoxy groups (e.g., cyclopentyloxy). Key differences include:
| Property | 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene | 1-Methoxy-4,5-difluoro-2-nitrobenzene | 1-Cyclopentyloxy-4,5-difluoro-2-nitrobenzene |
|---|---|---|---|
| Steric Bulk | High (due to strained cyclobutane ring) | Low | Moderate |
| Electronic Effects | Mild electron-donating (via oxygen) | Similar | Similar |
| Reactivity in SNAr | Slower (bulk hinders nucleophilic attack) | Faster | Moderate |
The cyclobutoxy group’s steric hindrance reduces nucleophilic aromatic substitution (SNAr) efficiency compared to methoxy analogs, necessitating harsher conditions for reactions like glycine methyl ester substitution (as seen in ) .
Fluorination Patterns: 4,5-Difluoro vs. Other Positions
Fluorine placement critically alters electronic and steric profiles:
The 4,5-difluoro configuration in the target compound deactivates the aromatic ring, slowing nitro reduction compared to analogs with fluorine in less electron-withdrawing positions. highlights that such reductions (e.g., using SnCl₂) require prolonged reflux (5–7 hours) for nitro-to-amine conversion .
Nitro Group Positioning and Reactivity
The 2-nitro group in 1-cyclobutoxy-4,5-difluoro-2-nitrobenzene directs subsequent reactions meta to itself, influencing cyclization pathways. For comparison:
- 1-Cyclobutoxy-4,5-difluoro-3-nitrobenzene : Nitro at 3-position directs electrophiles to the 6-position, altering cyclization outcomes in benzodiazepine synthesis .
- 1-Cyclobutoxy-2-nitro-4-fluorobenzene : Single fluorine at 4-position reduces ring deactivation, accelerating reduction rates compared to the 4,5-difluoro analog .
Reduction to Diamine Intermediates
The compound’s nitro group can be reduced to a diamine (e.g., 4-(cyclobutoxy)-5-fluorobenzene-1,2-diamine), a precursor for heterocyclic drugs. However, the 4,5-difluoro substitution slows reduction kinetics compared to mono-fluoro analogs, as observed in ’s SnCl₂-mediated process .
Pharmacological Potential
Fluorine’s electron-withdrawing effects mimic those in 2',2'-difluorodeoxycytidine (dFdC, and ), which exhibits prolonged intracellular retention and cytotoxicity due to reduced exonuclease-mediated excision . Similarly, the cyclobutoxy group’s rigidity may enhance target binding specificity in derived pharmaceuticals .
Biological Activity
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene is a synthetic organic compound notable for its unique structural features, including a cyclobutoxy group and difluoro and nitro substituents on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 240.21 g/mol
- Structure : The compound features a cyclobutoxy group, which is significant for its electronic properties and steric effects.
The biological activity of 1-cyclobutoxy-4,5-difluoro-2-nitrobenzene is largely attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may modulate G-protein coupled receptors (GPCRs), particularly GPR120, which is implicated in metabolic processes such as insulin sensitivity and inflammation control .
Interaction Studies
Interaction studies are crucial for understanding the mechanism of action of this compound. These studies typically involve:
- Binding assays to determine affinity for target receptors.
- Cell-based assays to evaluate functional responses upon receptor activation.
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
Biological Activity
Research has indicated that compounds similar to 1-cyclobutoxy-4,5-difluoro-2-nitrobenzene exhibit a range of biological activities:
- Anti-inflammatory Effects : Compounds that activate GPR120 have shown potential in reducing inflammation, which is critical for conditions like obesity and diabetes .
- Antiviral Activity : Similar nitro-substituted compounds have been investigated for their ability to inhibit viral replication, particularly in influenza viruses .
- Antibacterial Properties : Some analogs demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Case Studies
Several studies have explored the biological implications of compounds structurally related to 1-cyclobutoxy-4,5-difluoro-2-nitrobenzene:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
